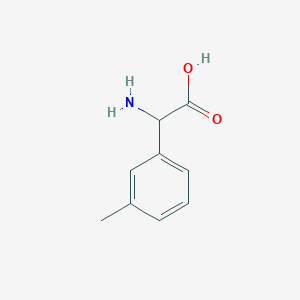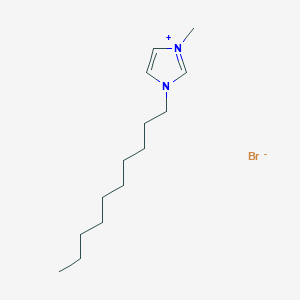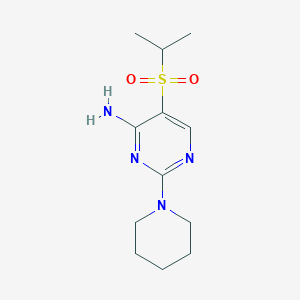
5-(Isopropylsulfonyl)-2-piperidinopyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "5-(Isopropylsulfonyl)-2-piperidinopyrimidin-4-amine" is a specialized chemical structure that may be involved in various chemical and pharmacological studies. It belongs to the class of compounds known as pyrimidines, which are heterocyclic aromatic compounds similar to pyridine but with a nitrogen atom at two positions in the ring.
Synthesis Analysis
The synthesis of related pyrimidin-4-amine compounds involves several steps, starting from commercially available materials. For instance, Zhang et al. (2009) describe a practical synthesis of a related compound, 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, which is a key intermediate in the preparation of potent deoxycytidine kinase inhibitors. The process involves conversion from 2,4-dichloro-5-fluoropyrimidine through telescoped steps leading to the target compound in about 68% overall yield (Zhang et al., 2009).
Molecular Structure Analysis
While specific studies on the molecular structure of 5-(Isopropylsulfonyl)-2-piperidinopyrimidin-4-amine may not be available, related compounds have been analyzed using NMR and X-ray crystallography to determine their three-dimensional structures and electronic properties. For instance, the structure of pyrimidine derivatives and their interactions can provide insight into the electronic configuration and steric effects influencing the behavior of these molecules.
Chemical Reactions and Properties
Pyrimidine compounds undergo various chemical reactions, including nucleophilic substitutions, which are essential for modifying the chemical structure and introducing new functional groups. The cine-amination of bromopyrimidines, as described by Rasmussen et al. (1978), showcases the type of reactions these compounds can participate in, leading to different aminopyrimidines through nucleophilic attack processes (Rasmussen et al., 1978).
Scientific Research Applications
Synthesis and Pharmacological Evaluation
A compound from the aminopyrimidine series, while not directly matching the chemical name, demonstrates the methodology for deriving functionally related compounds. These compounds are explored for their pharmacological activities, including 5-HT1A agonism, highlighting the chemical's potential in developing novel therapeutic agents. Such research illustrates the compound's utility in synthesizing selective receptor agonists, contributing to the advancement of treatments for neurological disorders (Dounay et al., 2009).
Coordination Chemistry
Research on pyrimidine derivatives like 2-aminopyrimidine and 4-aminopyrimidine interacting with tungsten carbonyl complexes (W(CO)5) provides insights into the compound's role in coordination chemistry. These studies contribute to our understanding of molecular interactions and the design of new materials and catalysts, demonstrating the chemical's relevance in inorganic chemistry and materials science (Stringfield & Shepherd, 2001).
Novel Derivatives for Kinase Inhibition
The synthesis of related pyrimidine derivatives indicates their potential as kinase inhibitors, a critical area in cancer research. By modifying the pyrimidine core, researchers aim to develop new therapeutic agents targeting specific kinases involved in cancer progression. This application showcases the chemical's utility in medicinal chemistry and drug discovery, contributing to the ongoing effort to find more effective cancer treatments (Zhang et al., 2009).
Antagonism in Adenosine Receptors
The discovery of N-heteroaryl 4'-(2-furyl)-4,5'-bipyrimidin-2'-amines as potent and selective A2B adenosine receptor antagonists from related research underscores the compound's significance in developing new drugs that target adenosine receptors. Such antagonists have therapeutic potential in treating various conditions, including inflammatory diseases and cancer, highlighting the chemical's application in pharmaceutical research and development (Vidal et al., 2007).
Development of Analgesic and Anti-inflammatory Agents
Synthesis of 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines and their evaluation as analgesic and anti-inflammatory agents point to another important application. This research demonstrates the chemical's potential in creating new treatments for pain and inflammation, contributing to the field of analgesic and anti-inflammatory drug development (Chhabria et al., 2007).
properties
IUPAC Name |
2-piperidin-1-yl-5-propan-2-ylsulfonylpyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2S/c1-9(2)19(17,18)10-8-14-12(15-11(10)13)16-6-4-3-5-7-16/h8-9H,3-7H2,1-2H3,(H2,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIHKPOAMYVAHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CN=C(N=C1N)N2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381066 |
Source


|
| Record name | 2-(Piperidin-1-yl)-5-(propane-2-sulfonyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Isopropylsulfonyl)-2-piperidinopyrimidin-4-amine | |
CAS RN |
175202-15-0 |
Source


|
| Record name | 5-[(1-Methylethyl)sulfonyl]-2-(1-piperidinyl)-4-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175202-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Piperidin-1-yl)-5-(propane-2-sulfonyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



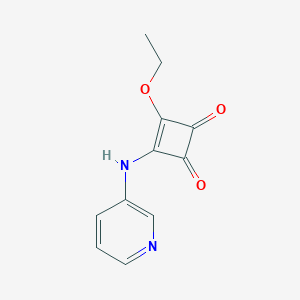
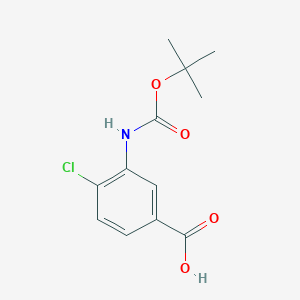
![N-([1,1'-Biphenyl]-2-yl)-4-(2-methyl-4,5-dihydroimidazo[4,5-d][1]benzazepine-6(3H)-carbonyl)benzamide](/img/structure/B61535.png)
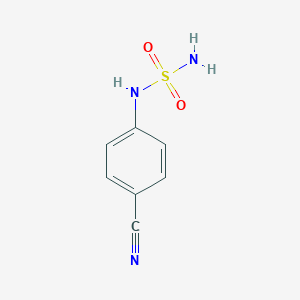



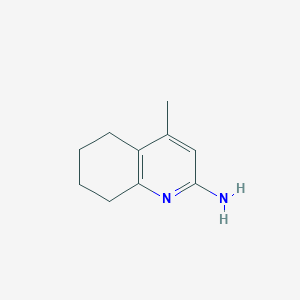
![Cyclopentyl[4-(methylsulfanyl)phenyl]methanone](/img/structure/B61549.png)
